Cas no 898451-10-0 (N'-(3-chlorophenyl)-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide)

N'-(3-chlorophenyl)-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide Chemical and Physical Properties
Names and Identifiers
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- N'-(3-chlorophenyl)-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide
- AKOS024661149
- F2571-0364
- N'-(3-chlorophenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
- N'-(3-chlorophenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
- 898451-10-0
- N1-(3-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
-
- Inchi: 1S/C19H22ClN3O4S2/c20-14-5-3-6-15(13-14)22-19(25)18(24)21-10-9-16-7-1-2-11-23(16)29(26,27)17-8-4-12-28-17/h3-6,8,12-13,16H,1-2,7,9-11H2,(H,21,24)(H,22,25)
- InChI Key: OJAVSZPHJPFVQI-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)NC(C(NCCC1CCCCN1S(C1=CC=CS1)(=O)=O)=O)=O
Computed Properties
- Exact Mass: 455.0740262g/mol
- Monoisotopic Mass: 455.0740262g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 685
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 132Ų
N'-(3-chlorophenyl)-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2571-0364-20mg |
N'-(3-chlorophenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898451-10-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2571-0364-5mg |
N'-(3-chlorophenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898451-10-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2571-0364-40mg |
N'-(3-chlorophenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898451-10-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2571-0364-2mg |
N'-(3-chlorophenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898451-10-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2571-0364-3mg |
N'-(3-chlorophenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898451-10-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2571-0364-10mg |
N'-(3-chlorophenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898451-10-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2571-0364-75mg |
N'-(3-chlorophenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898451-10-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2571-0364-4mg |
N'-(3-chlorophenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898451-10-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2571-0364-10μmol |
N'-(3-chlorophenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898451-10-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2571-0364-1mg |
N'-(3-chlorophenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898451-10-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N'-(3-chlorophenyl)-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide Related Literature
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Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
Additional information on N'-(3-chlorophenyl)-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide
Introduction to N'-(3-chlorophenyl)-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide (CAS No. 898451-10-0)
N'-(3-chlorophenyl)-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 898451-10-0, represents a confluence of advanced chemical synthesis and medicinal chemistry principles, making it a subject of considerable interest for researchers exploring novel therapeutic agents.
The molecular structure of N'-(3-chlorophenyl)-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide is characterized by a combination of aromatic and heterocyclic moieties, which are strategically positioned to interact with biological targets. The presence of a 3-chlorophenyl group suggests potential electronic and steric influences that could modulate the compound's binding affinity and selectivity. Furthermore, the incorporation of a thiophene-2-sulfonyl moiety introduces a sulfonamide functionality, which is well-documented for its role in enhancing solubility and metabolic stability, key attributes in drug development.
In recent years, there has been a surge in research focused on thiophene derivatives due to their diverse pharmacological properties. Thiophenes, as heterocyclic compounds containing sulfur, have been extensively studied for their applications in antimicrobial, antifungal, anti-inflammatory, and even anticancer therapies. The specific modification of N'-(3-chlorophenyl)-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide with a sulfonyl group on the thiophene ring enhances its interaction with biological receptors, potentially leading to more potent and selective drug candidates.
The ethanediamide moiety in the compound's name further underscores its potential as a pharmacologically active molecule. Ethanediamides are known for their ability to serve as bioisosteres, allowing for the optimization of drug-like properties such as solubility, permeability, and metabolic stability. This structural feature makes N'-(3-chlorophenyl)-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide a promising candidate for further investigation in drug discovery pipelines.
Current research trends in medicinal chemistry emphasize the development of multifunctional compounds that can address multiple targets or exhibit synergistic effects. The unique combination of structural elements in N'-(3-chlorophenyl)-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide positions it as a potential candidate for such an approach. For instance, the interplay between the 3-chlorophenyl group and the sulfonamide moiety could enable dual interaction with different biological pathways, thereby increasing therapeutic efficacy while minimizing side effects.
The synthesis of this compound involves intricate organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the synthetic prowess required but also underscore the importance of robust methodologies in producing compounds with high pharmaceutical relevance.
Evaluation of N'-(3-chlorophenyl)-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide has begun in preclinical studies to assess its pharmacokinetic and pharmacodynamic properties. Preliminary data suggest that the compound exhibits favorable solubility profiles and moderate metabolic stability, which are critical factors for oral bioavailability. Additionally, early interactions with biological targets indicate potential binding affinities that warrant further exploration.
The role of computational chemistry in drug discovery has become increasingly prominent, with molecular modeling techniques playing a pivotal role in understanding structure-function relationships. Virtual screening and docking studies have been utilized to predict how N'-(3-chlorophenyl)-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide interacts with various biological targets. These computational approaches not only accelerate the identification of lead compounds but also provide insights into optimization strategies that can enhance drug-like properties.
In conclusion, N'-(3-chlorophenyl)-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-yethyl}ethanediamide (CAS No. 898451-10.0) represents a compelling example of how structural complexity can be leveraged to develop novel pharmaceutical agents. Its unique combination of aromatic and heterocyclic moieties, coupled with functional groups known for enhancing solubility and metabolic stability, positions it as a promising candidate for further therapeutic investigation. As research continues to uncover new applications for thiophene derivatives and advanced synthetic methodologies evolve, compounds like this one are poised to play significant roles in future drug development efforts.
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